molecular formula C13H18N2O4 B13261966 (2-Amino-1-phenylethyl)(methyl)amine,but-2-enedioicacid

(2-Amino-1-phenylethyl)(methyl)amine,but-2-enedioicacid

Cat. No.: B13261966
M. Wt: 266.29 g/mol
InChI Key: BNRSJOXPWOCPJS-WLHGVMLRSA-N
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Description

(2-Amino-1-phenylethyl)(methyl)amine, but-2-enedioic acid is a specialized chemical compound with a unique molecular structure. It is known for its applications in various scientific research fields due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-1-phenylethyl)(methyl)amine, but-2-enedioic acid typically involves the reaction of 2-amino-1-phenylethylamine with methylamine, followed by the addition of but-2-enedioic acid. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. Advanced purification techniques like crystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-1-phenylethyl)(methyl)amine, but-2-enedioic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Common substitution reactions include nucleophilic substitution, where halogenated derivatives react with nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

(2-Amino-1-phenylethyl)(methyl)amine, but-2-enedioic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Investigated for its therapeutic potential in treating certain medical conditions.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialized chemicals.

Mechanism of Action

The mechanism of action of (2-Amino-1-phenylethyl)(methyl)amine, but-2-enedioic acid involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and influencing biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2-Amino-1-phenylethyl)(butyl)methylamine
  • (2-Amino-1-phenylethyl)(methyl)[(4-methylphenyl)methyl]amine

Uniqueness

(2-Amino-1-phenylethyl)(methyl)amine, but-2-enedioic acid stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its versatility in various applications makes it a valuable compound in scientific research.

Properties

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

(E)-but-2-enedioic acid;N-methyl-1-phenylethane-1,2-diamine

InChI

InChI=1S/C9H14N2.C4H4O4/c1-11-9(7-10)8-5-3-2-4-6-8;5-3(6)1-2-4(7)8/h2-6,9,11H,7,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

BNRSJOXPWOCPJS-WLHGVMLRSA-N

Isomeric SMILES

CNC(CN)C1=CC=CC=C1.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CNC(CN)C1=CC=CC=C1.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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